molecular formula C11H15N3 B12077645 4-Amino-3-(isobutylamino)benzonitrile

4-Amino-3-(isobutylamino)benzonitrile

Cat. No.: B12077645
M. Wt: 189.26 g/mol
InChI Key: BWBYPDKIVDUCJL-UHFFFAOYSA-N
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Description

4-Amino-3-(isobutylamino)benzonitrile is an organic compound with a complex structure that includes both amino and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(isobutylamino)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the nitration of aniline derivatives followed by reduction and subsequent functional group modifications. For instance, the nitration of aniline can produce nitroaniline, which can then be reduced to phenylenediamine. Further reactions with isobutylamine and cyanation agents yield the desired compound.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, has been explored to minimize environmental impact and improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(isobutylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Amino-3-(isobutylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-(isobutylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical reactions, potentially leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzonitrile: This compound is structurally similar but lacks the isobutylamino group.

    Benzonitrile: A simpler compound with only a nitrile group attached to the benzene ring.

    4-Cyanoaniline: Similar to 4-Aminobenzonitrile but with a cyano group instead of an amino group.

Uniqueness

4-Amino-3-(isobutylamino)benzonitrile is unique due to the presence of both amino and isobutylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

4-amino-3-(2-methylpropylamino)benzonitrile

InChI

InChI=1S/C11H15N3/c1-8(2)7-14-11-5-9(6-12)3-4-10(11)13/h3-5,8,14H,7,13H2,1-2H3

InChI Key

BWBYPDKIVDUCJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)C#N)N

Origin of Product

United States

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